molecular formula C6H14ClNO2 B112307 (R)-3-Amino-4-methylpentanoic acid hydrochloride CAS No. 219310-09-5

(R)-3-Amino-4-methylpentanoic acid hydrochloride

Cat. No.: B112307
CAS No.: 219310-09-5
M. Wt: 167.63 g/mol
InChI Key: SLNFFBWDHRKWCB-NUBCRITNSA-N
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Description

®-3-Amino-4-methylpentanoic acid hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of ®-3-Amino-4-methylpentanoic acid, which is known for its role in various biochemical processes. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-methylpentanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, such as ®-4-methyl-2-pentenoic acid.

    Amination: The precursor undergoes an amination reaction using ammonia or an amine source under controlled conditions to introduce the amino group.

    Hydrochloride Formation: The resulting ®-3-Amino-4-methylpentanoic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of ®-3-Amino-4-methylpentanoic acid hydrochloride may involve:

    Large-Scale Amination: Utilizing large reactors to carry out the amination reaction efficiently.

    Purification: Employing techniques such as crystallization or chromatography to purify the product.

    Hydrochloride Salt Formation: Converting the free amino acid to its hydrochloride salt using hydrochloric acid in a controlled environment.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-methylpentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

®-3-Amino-4-methylpentanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in metabolic pathways.

    Pathways Involved: It can modulate pathways related to amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-4-methylpentanoic acid hydrochloride: The enantiomer of ®-3-Amino-4-methylpentanoic acid hydrochloride.

    4-Methylvaline: A structurally similar amino acid.

    Leucine: Another branched-chain amino acid with similar properties.

Uniqueness

®-3-Amino-4-methylpentanoic acid hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

(3R)-3-amino-4-methylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)3-6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNFFBWDHRKWCB-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346572
Record name L-beta-Homovaline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219310-09-5
Record name L-beta-Homovaline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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